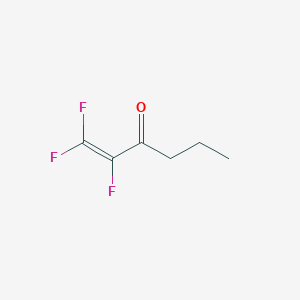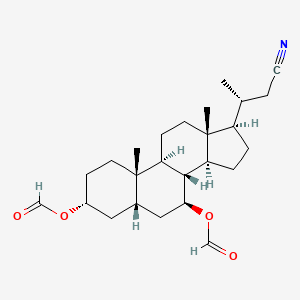
PMPMEase-IN L-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMPMEase-IN L-23 is a novel inhibitor of prenylated methylated protein methylesteraseIt is particularly noted for its role in disrupting the interaction between Gβγ subunits and microtubules, which is crucial for neuronal differentiation and neurite outgrowth .
Preparation Methods
The synthesis of PMPMEase-IN L-23 involves several steps. Initially, PC12 cells are treated with the inhibitors (L-23, L-28) or PMSF (1, 5, or 10 μM) overnight. Following this, the cells are allowed to differentiate in the presence of nerve growth factor for two consecutive days
Chemical Reactions Analysis
PMPMEase-IN L-23 undergoes various chemical reactions, primarily involving its interaction with prenylated methylated protein methylesterase. The compound is known to disrupt the organization of Gβγ and microtubules, affecting cellular morphology and neurite outgrowth . Common reagents used in these reactions include nerve growth factor and PMSF. The major products formed from these reactions are disrupted microtubule structures and altered cellular morphology .
Scientific Research Applications
PMPMEase-IN L-23 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the interactions between prenylated methylated protein methylesterase and other cellular components.
Mechanism of Action
PMPMEase-IN L-23 exerts its effects by inhibiting prenylated methylated protein methylesterase. This inhibition disrupts the interaction between Gβγ subunits and microtubules, leading to altered cellular morphology and neurite outgrowth . The molecular targets involved in this process include the Gβγ subunits and microtubules .
Comparison with Similar Compounds
PMPMEase-IN L-23 is often compared with other inhibitors of prenylated methylated protein methylesterase, such as L-28 and PMSF. While all these compounds inhibit the same enzyme, this compound is noted for its higher potency and effectiveness in disrupting microtubule organization . Similar compounds include:
Properties
Molecular Formula |
C12H21FO2S2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]sulfanylethanesulfonyl fluoride |
InChI |
InChI=1S/C12H21FO2S2/c1-11(2)5-4-6-12(3)7-8-16-9-10-17(13,14)15/h5,7H,4,6,8-10H2,1-3H3/b12-7+ |
InChI Key |
TZWRSKIJUFQCKJ-KPKJPENVSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CSCCS(=O)(=O)F)/C)C |
Canonical SMILES |
CC(=CCCC(=CCSCCS(=O)(=O)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Chloro-4-pyridinyl)thio]-2-butanone](/img/structure/B13447451.png)
![N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13447463.png)

![Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol](/img/structure/B13447475.png)
![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)



![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)



